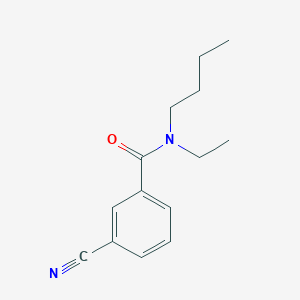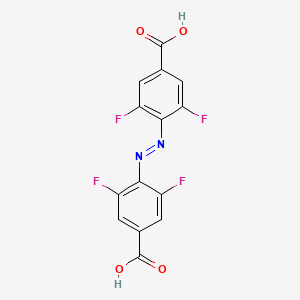
(E)-4,4'-(Diazene-1,2-diyl)bis(3,5-difluorobenzoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4,4’-(Diazene-1,2-diyl)bis(3,5-difluorobenzoic acid) is an organic compound characterized by the presence of a diazene group (N=N) linking two 3,5-difluorobenzoic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4’-(Diazene-1,2-diyl)bis(3,5-difluorobenzoic acid) typically involves the diazotization of 3,5-difluoroaniline followed by coupling with another molecule of 3,5-difluoroaniline under controlled conditions. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and requires careful temperature control to ensure the formation of the desired diazene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4,4’-(Diazene-1,2-diyl)bis(3,5-difluorobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the diazene group can yield the corresponding hydrazine derivative.
Substitution: The fluorine atoms on the benzene rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Hydrazine derivatives
Substitution: Various substituted benzoic acids
Aplicaciones Científicas De Investigación
(E)-4,4’-(Diazene-1,2-diyl)bis(3,5-difluorobenzoic acid) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (E)-4,4’-(Diazene-1,2-diyl)bis(3,5-difluorobenzoic acid) involves its interaction with specific molecular targets. The diazene group can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Azobis(benzoic acid)
- 4,4’-Azobis(3,5-dichlorobenzoic acid)
- 4,4’-Azobis(3,5-dimethylbenzoic acid)
Uniqueness
(E)-4,4’-(Diazene-1,2-diyl)bis(3,5-difluorobenzoic acid) is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets compared to its non-fluorinated analogs.
Propiedades
Fórmula molecular |
C14H6F4N2O4 |
|---|---|
Peso molecular |
342.20 g/mol |
Nombre IUPAC |
4-[(4-carboxy-2,6-difluorophenyl)diazenyl]-3,5-difluorobenzoic acid |
InChI |
InChI=1S/C14H6F4N2O4/c15-7-1-5(13(21)22)2-8(16)11(7)19-20-12-9(17)3-6(14(23)24)4-10(12)18/h1-4H,(H,21,22)(H,23,24) |
Clave InChI |
UGNSRBICRLILLW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)N=NC2=C(C=C(C=C2F)C(=O)O)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


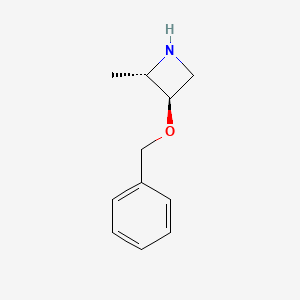

![9-bromo-3H-benzo[e]indazole](/img/structure/B14890348.png)
![Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14890369.png)


![N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,4-dimethoxyaniline](/img/structure/B14890384.png)
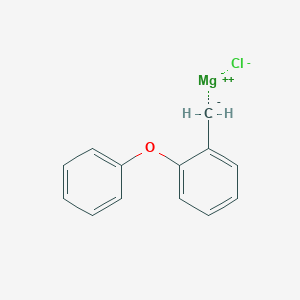
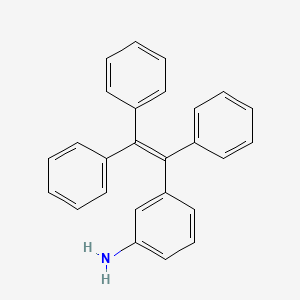
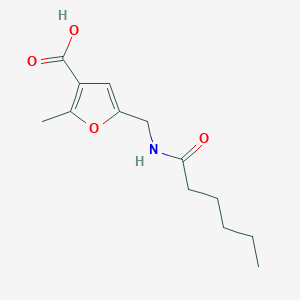
![tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate](/img/structure/B14890401.png)
